N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Brand Name: Vulcanchem
CAS No.: 18464-23-8
VCID: VC21072944
InChI: InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
SMILES: CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Molecular Formula: C30H66Br2N2
Molecular Weight: 614.7 g/mol

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

CAS No.: 18464-23-8

Cat. No.: VC21072944

Molecular Formula: C30H66Br2N2

Molecular Weight: 614.7 g/mol

* For research use only. Not for human or veterinary use.

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide - 18464-23-8

Specification

CAS No. 18464-23-8
Molecular Formula C30H66Br2N2
Molecular Weight 614.7 g/mol
IUPAC Name dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide
Standard InChI InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
Standard InChI Key XJTQVDIWFDTGMO-UHFFFAOYSA-L
SMILES CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Canonical SMILES CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator